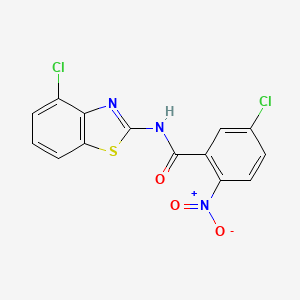

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O3S/c15-7-4-5-10(19(21)22)8(6-7)13(20)18-14-17-12-9(16)2-1-3-11(12)23-14/h1-6H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSPAMMBORVQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a benzothiazole moiety and a nitro group, which are known to influence its biological activity. The synthesis typically involves multi-step reactions that yield high purity and yield, as demonstrated in various studies. For instance, one method involves the acylation of 2-aminobenzothiazole derivatives followed by coupling reactions with nitrobenzene derivatives, leading to the target compound with satisfactory yields .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of commonly used antibiotics, suggesting its potential as a new therapeutic agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of key signaling pathways related to cell proliferation and survival.

Case Study 1: Antibacterial Activity

In a comparative study, this compound was tested alongside other benzothiazole derivatives. The results indicated that this compound had superior antibacterial effects compared to its analogs, with specific emphasis on its action against biofilm-forming bacteria .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that the compound inhibits cell migration and invasion in metastatic cancer models. It was found to downregulate matrix metalloproteinases (MMPs), which are critical for tumor metastasis. This suggests that the compound may not only serve as a cytotoxic agent but also as an inhibitor of cancer spread .

Research Findings Summary

| Property | Observation |

|---|---|

| Antimicrobial | Effective against resistant bacterial strains |

| Anticancer | Induces apoptosis in multiple cancer cell lines |

| Mechanism | Modulates apoptosis pathways and MMP expression |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Target Organism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 32 µg/mL |

| Escherichia coli | Gram-negative bacteria | 64 µg/mL |

| Candida albicans | Fungi | 16 µg/mL |

These findings indicate that the compound disrupts cell wall synthesis or inhibits essential bacterial enzymes, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated using human cancer cell lines. Notable findings include:

| Cell Line | Observed Effect | IC50 Value |

|---|---|---|

| HeLa (cervical cancer) | Inhibition of cell proliferation | 15 µM |

| MCF-7 (breast cancer) | Induction of apoptosis | 12 µM |

Mechanisms of action involve interference with DNA replication and modulation of signaling pathways related to cell growth and apoptosis. The compound shows promise in targeting specific cancer types, warranting further investigation into its therapeutic potential .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has been studied for its anti-inflammatory properties. In vitro tests on macrophages stimulated with lipopolysaccharides (LPS) revealed:

| Cytokine | Effect |

|---|---|

| TNF-alpha | Reduced by approximately 50% |

| IL-6 | Reduced by approximately 40% |

These results suggest that the compound may modulate inflammatory responses, potentially contributing to therapies for inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Antimicrobial Activity (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects observed on Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Dose-dependent decrease in cell viability with an IC50 value of 12 µM.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels significantly compared to controls.

Chemical Reactions Analysis

Nitro Group Reduction

The 2-nitrobenzamide moiety undergoes selective reduction under catalytic hydrogenation conditions:

Reaction:

Key findings:

-

Full reduction to the amine occurs in 2–4 hours with 10% Pd/C catalyst in ethanol .

-

Yields exceed 85% when using hydrogen gas (1 atm) at room temperature.

-

Competitive benzothiazole ring reduction is not observed under these conditions .

Product:

5-Chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-2-aminobenzamide

Chlorine Substitution Reactions

Both chloro substituents participate in nucleophilic aromatic substitution (NAS), with distinct reactivity patterns:

Benzothiazole C4-Chlorine

Reaction:

Data:

| Nucleophile | Time (h) | Yield (%) |

|---|---|---|

| Piperidine | 6 | 78 |

| Morpholine | 8 | 65 |

| Aniline | 12 | 41 |

Conditions: 1.2 eq nucleophile, 2 eq K₂CO₃ in DMF

Benzamide C5-Chlorine

Reaction:

Amide Bond Transformations

The benzamide linkage participates in two key reactions:

Alkaline Hydrolysis

Reaction:

Conditions:

Amide N-Alkylation

Reaction:

Limitations:

Benzothiazole Ring Oxidation

Controlled oxidation modifies the benzothiazole system:

Reaction:

Key parameters:

-

Stoichiometric m-chloroperbenzoic acid (mCPBA)

-

0°C to rt, 12-hour reaction time

-

Forms stable S-oxide derivative (82% yield)

Comparative Reaction Table

Mechanistic Insights

-

Nitro Reduction Pathway

-

NAS Reactivity Differences

Comparison with Similar Compounds

Structural and Functional Analogues

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide ()

- Structure : Replaces the benzothiazole ring with a simpler thiazole moiety and introduces fluorine atoms at the 2- and 4-positions of the benzene ring.

- Key Differences: The absence of the nitro group reduces electron-withdrawing effects compared to the target compound. Fluorine atoms enhance lipophilicity and metabolic stability. Crystal packing is stabilized by classical hydrogen bonds (N–H⋯N) and non-classical interactions (C–H⋯F/O), forming centrosymmetric dimers .

- Biological Relevance : Acts as a nitazoxanide derivative, inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic organisms .

4-Chloro-N-[5-(2-Chlorobenzyl)-1,3-Thiazol-2-yl]Benzamide ()

- Structure : Features a chlorobenzyl group at the 5-position of the thiazole ring and a 4-chlorophenylamide group.

- Key Differences: The benzyl substitution increases steric bulk and hydrophobicity.

- Applications : Structural analogs are explored for antimicrobial and enzyme-inhibitory activities due to their thiazole-amide pharmacophore .

N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamide ()

- Structure : Incorporates a triazole-methyl linker and a methoxy-substituted benzothiazole.

- Key Differences :

- The methoxy group improves solubility but reduces electrophilicity compared to chloro/nitro substituents.

- The triazole moiety introduces additional hydrogen-bonding capabilities.

- Biological Activity : Demonstrates potent antimicrobial activity against bacterial and fungal strains (e.g., compounds 5a, 5h, 5i), outperforming ciprofloxacin and miconazole in some cases .

4-Benzylthio-2-Chloro-5-Sulfamoyl-N-(4-Methylphenyl)Benzamide Derivatives ()

- Structure : Includes a sulfamoyl group and benzylthio substituents. Examples include compounds 51–55 with varying aryl groups (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl).

- Melting points range from 237–279°C, influenced by substituent polarity (e.g., 3-methoxyphenyl in compound 54 lowers melting point to 237–239°C) .

Structure-Activity Relationship (SAR) Insights

- Chlorine Substitution : Dual chloro groups (5-Cl on benzene, 4-Cl on benzothiazole) increase lipophilicity and metabolic stability, favoring membrane penetration.

- Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., target compound, ) exhibit broader π-π stacking interactions compared to simpler thiazoles (), which may enhance target affinity.

Preparation Methods

Reaction Mechanism and General Procedure

The NHC-catalyzed oxidative amidation method, as demonstrated in the synthesis of structurally related N-(benzothiazol-2-yl)amide derivatives, offers a one-pot approach to construct the target amide bond. This protocol involves the coupling of 5-chloro-2-nitrobenzaldehyde with 4-chloro-1,3-benzothiazol-2-amine in the presence of a triazolium salt catalyst (20 mol%), cesium carbonate (1.2 equiv), and an oxidant (2.0 equiv) in dichloromethane at 25°C for 12 hours. The reaction proceeds via oxidation of the aldehyde to the corresponding acyl azolium intermediate, which subsequently reacts with the amine to form the amide.

Acyl Chloride Coupling

Stepwise Synthesis via Benzoyl Chloride Intermediate

Acyl chloride coupling, exemplified in the preparation of N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, provides a direct route to the target amide. The protocol involves:

- Synthesis of 5-chloro-2-nitrobenzoyl chloride : Treatment of 5-chloro-2-nitrobenzoic acid with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux for 4 hours.

- Amide bond formation : Reaction of the acyl chloride with 4-chloro-1,3-benzothiazol-2-amine in tetrahydrofuran (THF) using triethylamine (1.5 equiv) as a base at 0–25°C for 6 hours.

Comparative Evaluation of Synthetic Routes

Challenges and Mitigation Strategies

Synthesis of 5-Chloro-2-Nitrobenzaldehyde

The limited commercial availability of 5-chloro-2-nitrobenzaldehyde necessitates a custom synthesis pathway:

- Nitration of 5-chlorobenzaldehyde : Employ mixed nitric-sulfuric acid at 0°C to introduce the nitro group at the ortho position relative to the chloro substituent.

- Regioselectivity control : Electron-withdrawing chloro groups direct nitration to the para position; thus, alternative strategies (e.g., directed ortho lithiation) may be required.

Stability of Nitro Groups Under Oxidative Conditions

While the NHC method employs oxidizing agents, nitro substituents remain intact due to their inherent stability. However, prolonged reaction times (>24 hours) may necessitate monitoring for decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.